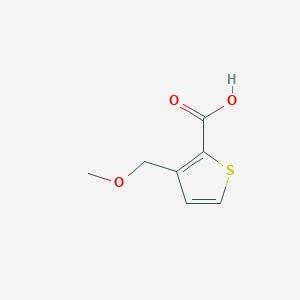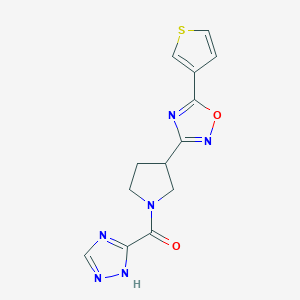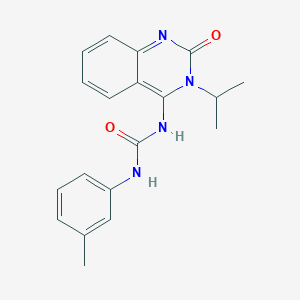
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, also known as MPQ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. MPQ belongs to the class of quinazoline derivatives, which have been extensively studied for their diverse biological activities. In
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators and Silver(I) Complexes
Quinoline urea derivatives, including 1-(3-Methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea, have been synthesized and studied for their ability to form supramolecular gelators in the presence of silver(I) complexes. These compounds have shown potential in creating novel gel materials, with applications in photophysical characterization and the study of microstructures through fluorescence microscopy (Braga et al., 2013).
Cyclization of o-Acylphenylacetic Acids
Studies on the cyclization of o-acylphenylacetic acids with urea have led to the formation of 1-aryl-3-hydroxyisoquinolines, demonstrating the chemical versatility and potential for synthesis of complex molecular structures using this compound as a precursor or related compound (Nowicki & Fabrycy, 1976).
Orexin-1 Receptor Antagonism
Research into the orexin-1 receptor (OX1R) pathway, which plays a critical role in arousal and stress, has identified compounds related to this compound as potential therapeutic agents. These compounds, through their antagonistic action on OX1R, could offer novel treatments for psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Synthesis of Active Metabolites
The stereochemical determination and synthesis of active metabolites of potent PI3 kinase inhibitors, including structures analogous to this compound, have been described. This research contributes to the development of targeted cancer therapies by understanding the active forms of these compounds (Chen et al., 2010).
Antagonists for Human Adenosine A(3) Receptor
Isoquinoline and quinazoline urea derivatives, similar to this compound, have been identified as antagonists for the human adenosine A(3) receptor. These compounds have shown potential for further characterization of the A(3) receptor and possibly as therapeutic agents for conditions mediated by this receptor (van Muijlwijk-Koezen et al., 2000).
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-(2-oxo-3-propan-2-ylquinazolin-4-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12(2)23-17(15-9-4-5-10-16(15)21-19(23)25)22-18(24)20-14-8-6-7-13(3)11-14/h4-12H,1-3H3,(H2,20,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMGYKDJXYTELF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

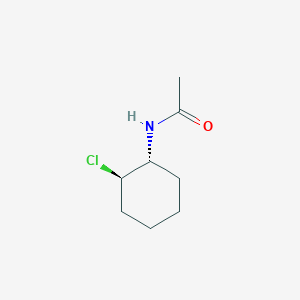
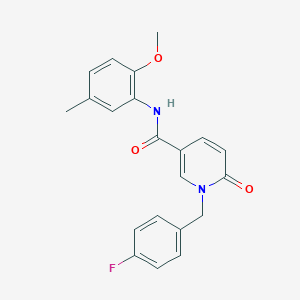
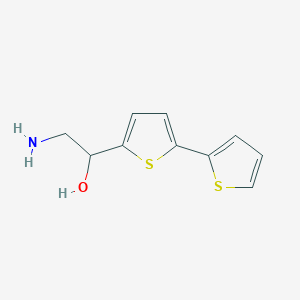

![N-([2,3'-bipyridin]-5-ylmethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2409764.png)
![Methyl 4-{[cis-2,6-dimethylmorpholin-4-yl]methyl}benzoate](/img/structure/B2409765.png)
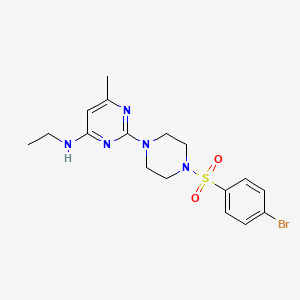
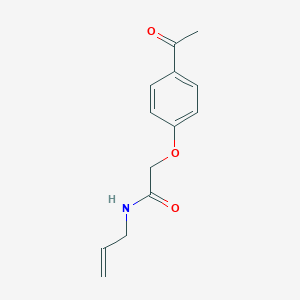

![N-(3-acetylphenyl)-2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2409774.png)
![Methyl 1-[(6-chloropyridin-3-yl)methyl]cyclobutane-1-carboxylate](/img/structure/B2409776.png)
